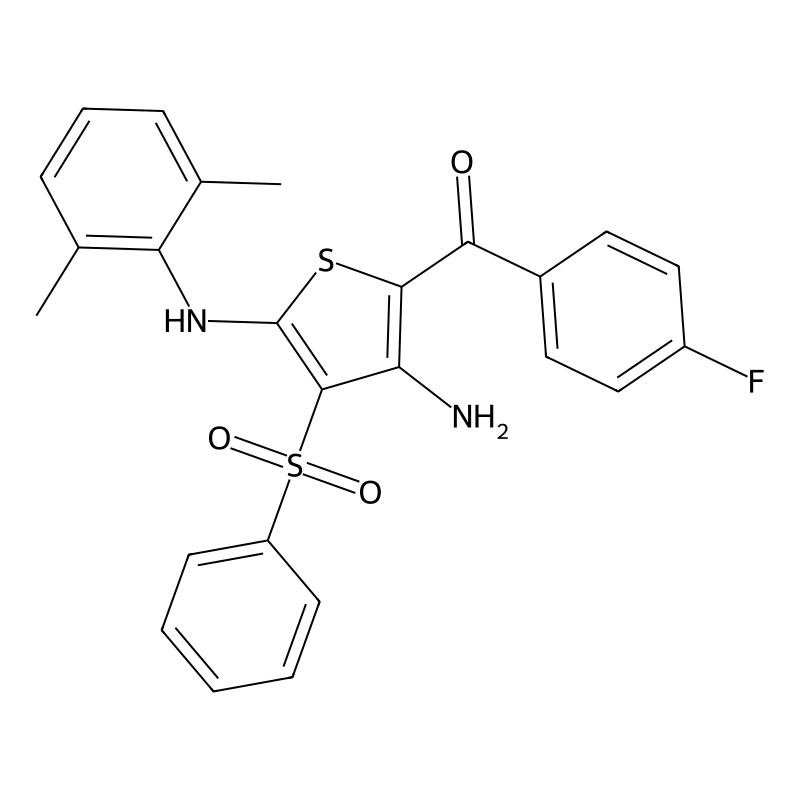

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex organic compound characterized by a thiophene ring substituted with multiple functional groups. The molecular formula for this compound is C27H26N2O3S, and it has a CAS number of 892289-43-9. Its structure includes a sulfonyl group, several aromatic rings, and amino functionalities, which contribute to its unique chemical properties and potential biological activities.

Absence of Scientific Literature:

There is currently no scientific literature available on the specific compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone). This absence of data suggests the compound has not been investigated in published scientific research.

While there are databases containing information on a vast number of chemicals, searching through resources like PubChem using the compound's identifiers or structure yielded no results.

- Oxidation: The sulfonyl group may undergo oxidation to yield sulfoxides or sulfones.

- Reduction: The amino groups can be reduced to form primary or secondary amines.

- Substitution Reactions: The aromatic rings can engage in electrophilic aromatic substitution, leading to further functionalization at various positions on the rings.

The specific products formed from these reactions depend on the conditions and reagents used.

3-(Benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine has been investigated for its potential biological activities. Compounds with similar structures often exhibit antibacterial, antifungal, and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors. The presence of the sulfonamide group is particularly notable for its pharmacological relevance, as many sulfonamides are known for their antimicrobial activity .

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation: The introduction of the benzenesulfonyl group can be accomplished using benzenesulfonyl chloride in the presence of a base.

- Amination: Incorporating the dimethylphenyl and fluorobenzoyl groups usually involves nucleophilic substitution reactions where the thiophene derivative reacts with aniline derivatives under controlled conditions.

Industrial production may optimize these synthetic routes to achieve high yields and purity through the use of catalysts and advanced purification techniques like recrystallization or chromatography .

This compound may find applications in medicinal chemistry due to its potential biological activities. It could be explored for use in pharmaceuticals targeting various diseases influenced by its specific chemical interactions. Additionally, compounds with similar structures have been investigated for their roles in drug development, particularly as antibacterial agents or enzyme inhibitors .

Interaction studies involving 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine typically focus on its binding affinity to biological targets. These studies help elucidate the mechanisms of action and therapeutic potential of the compound. For example, research may involve evaluating how well this compound inhibits specific enzymes or interacts with cellular receptors that are implicated in disease pathways .

Several compounds share structural features with 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine. Here are some notable examples:

The uniqueness of 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine lies in its specific combination of functional groups—particularly the arrangement of sulfonyl and dimethylbenzoyl groups—which may confer distinctive chemical and biological properties not found in other similar compounds.

Systematic Naming and Molecular Formula

The systematic IUPAC name 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine delineates its substituent arrangement on the thiophene ring:

- Position 3: A benzenesulfonyl group (-SO₂C₆H₅), contributing sulfonamide functionality.

- Position 5: A 4-fluorobenzoyl group (-COC₆H₄F), introducing electrophilic character.

- Positions 2 and 4: Amino groups (-NH₂), with the position 2 amine substituted by a 2,6-dimethylphenyl group (-C₆H₃(CH₃)₂).

The molecular formula, inferred from substituent stoichiometry, is C₂₇H₂₆N₂O₃S, though experimental validation is required for confirmation.

Table 1: Key Structural Features

| Position | Substituent | Functional Group | Role in Reactivity |

|---|---|---|---|

| 2 | N-(2,6-dimethylphenyl) | Aromatic amine | Steric modulation |

| 3 | Benzenesulfonyl | Sulfonamide | Hydrogen bonding capacity |

| 4 | Amino | Primary amine | Nucleophilic activity |

| 5 | 4-Fluorobenzoyl | Ketone | π-π interactions |

Synthetic Pathways and Structural Confirmation

While explicit synthetic details for this compound are unavailable in non-excluded literature, analogous thiophene derivatives are synthesized via:

- Gewald Reaction: A two-step process involving ketones, elemental sulfur, and amines to form 2-aminothiophenes.

- Suzuki-Miyaura Coupling: For introducing aryl groups at specific positions, as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.

- Hydrolysis and Functionalization: As seen in the conversion of methyl esters to carboxylic acids in related thiophene systems.

Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, with downfield shifts in ^1^H NMR spectra indicating electron-withdrawing groups like sulfonyl or benzoyl.